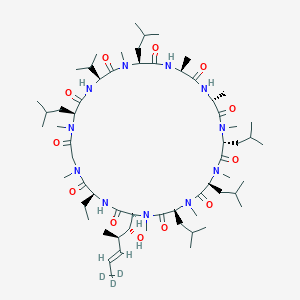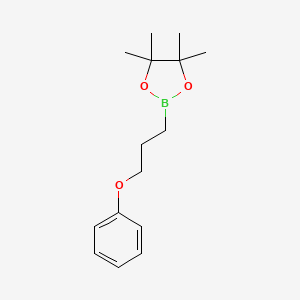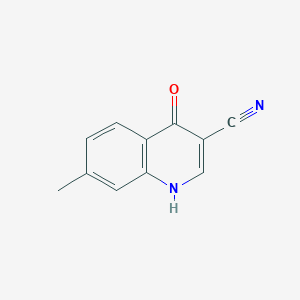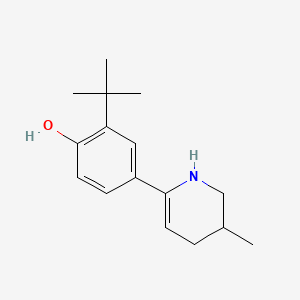
2-(tert-Butyl)-4-(5-methyl-1,4,5,6-tetrahydropyridin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol is a complex organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a tert-butyl group and a tetrahydropyridinyl group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol typically involves multi-step organic reactions. One common method includes:
Formation of the Tetrahydropyridinyl Group: This can be achieved through the hydrogenation of a pyridine derivative under specific conditions.
Attachment of the Tert-Butyl Group: This step often involves Friedel-Crafts alkylation, where tert-butyl chloride reacts with the phenol in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final step involves coupling the tetrahydropyridinyl group with the phenol ring, which may require specific catalysts and reaction conditions to ensure the correct orientation and attachment.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, pH) is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones, which are important intermediates in various chemical processes.
Reduction: The tetrahydropyridinyl group can be further reduced to form piperidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation Products: Quinones.
Reduction Products: Piperidine derivatives.
Substitution Products: Nitro, sulfonyl, and halogenated phenols.
Scientific Research Applications
2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction pathways, oxidative stress response, and inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dimethylethyl)-4-methylphenol: Lacks the tetrahydropyridinyl group.
4-(1,4,5,6-Tetrahydro-5-methyl-2-pyridinyl)phenol: Lacks the tert-butyl group.
Uniqueness
2-(1,1-Dimethylethyl)-4-(1,4,5,6-tetrahydro-5-methyl-2-pyridinyl)phenol is unique due to the presence of both the tert-butyl and tetrahydropyridinyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
2-tert-butyl-4-(3-methyl-1,2,3,4-tetrahydropyridin-6-yl)phenol |
InChI |
InChI=1S/C16H23NO/c1-11-5-7-14(17-10-11)12-6-8-15(18)13(9-12)16(2,3)4/h6-9,11,17-18H,5,10H2,1-4H3 |
InChI Key |
ZRINPONUPJNUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(NC1)C2=CC(=C(C=C2)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


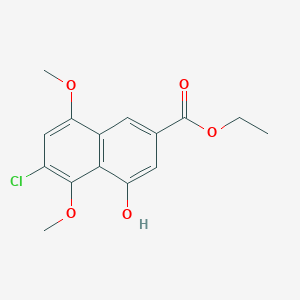
![1,1-Dimethylethyl 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-1H-benzimidazole-1-carboxylate](/img/structure/B13926580.png)
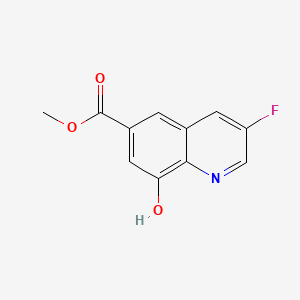
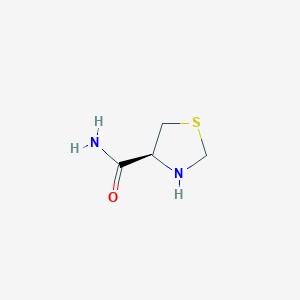
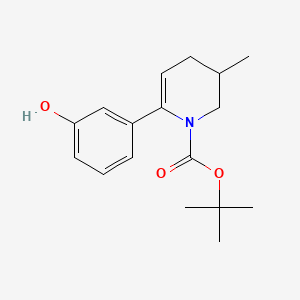
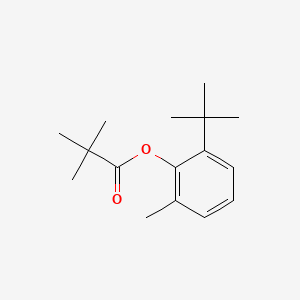
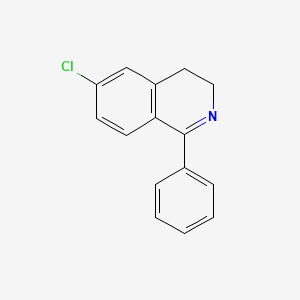
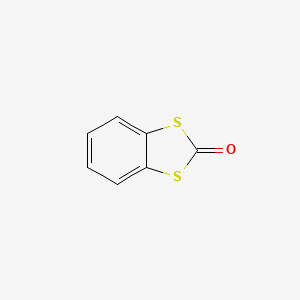
![n-[2-(4-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13926631.png)
